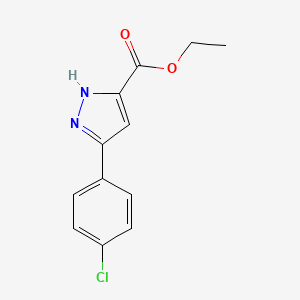

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXKEDUSKXDFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917752 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595610-40-5, 938182-43-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595610-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate basic properties

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for its wide spectrum of biological activities, forming the core scaffold of numerous approved drugs. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale behind its synthesis, offers detailed experimental protocols, and explores its potential as a versatile intermediate for creating novel chemical entities.

The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects.[1] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole.[1] The versatility of the pyrazole core stems from its unique electronic properties and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. Furthermore, the ring is readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate emerges as a particularly valuable building block within this class.[2] It combines the proven pyrazole core with a 4-chlorophenyl group—a common substituent in bioactive molecules known to enhance binding affinity—and an ethyl carboxylate group that serves as a versatile chemical handle for further derivatization.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical identity is the foundation of all subsequent research. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a solid at room temperature and is classified as a combustible solid.[2]

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | [3] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 250.68 g/mol | [2][3] |

| CAS Numbers | 595610-40-5, 938182-43-5 | [3] |

| Physical Form | Solid | [2] |

| InChI Key | AAXKEDUSKXDFJA-UHFFFAOYSA-N | [2][3] |

| SMILES | CCOC(=O)c1cc(n[nH]1)-c2ccc(Cl)cc2 | [2][3] |

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A robust and widely employed method for synthesizing 3-aryl-pyrazole-5-carboxylates is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine source. This approach offers high regioselectivity and yields.

The logical precursor for the target molecule is ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This β-ketoester can be synthesized via a Claisen condensation between ethyl acetate and ethyl 4-chlorobenzoate.[4][5] The subsequent reaction with hydrazine hydrate proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Protocol 3.1: Representative Synthesis via Cyclocondensation

-

Rationale: This protocol outlines a standard laboratory procedure for the synthesis of the title compound from its β-ketoester precursor and hydrazine. The use of ethanol as a solvent facilitates the reaction, and the acidic catalyst (acetic acid) promotes the dehydration step, driving the reaction towards the aromatic product.

-

Materials:

-

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Ice-cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

-

Spectroscopic and Analytical Characterization

Structural confirmation is critical for ensuring the identity and purity of the synthesized compound. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

Protocol 4.1: Standard Characterization Workflow

-

Rationale: A multi-technique approach ensures unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.

-

Procedure:

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

-

Mass Spectrometry: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular ion peak and fragmentation pattern.[3]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum using a KBr pellet or an ATR accessory to identify characteristic vibrational frequencies.

-

Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus to assess purity.[7]

-

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Chlorophenyl): Multiplets in the range of δ 7.0-8.0 ppm. Pyrazole CH: A singlet around δ 7.0-7.9 ppm. Ethyl Ester (CH₂): A quartet around δ 4.3-4.5 ppm. Ethyl Ester (CH₃): A triplet around δ 1.3-1.5 ppm. Pyrazole NH: A broad singlet at high chemical shift (>10 ppm), potentially exchangeable with D₂O.[6] |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. Aromatic Carbons: Signals in the range of δ 120-140 ppm. Pyrazole Ring Carbons: Signals typically between δ 100-150 ppm. Ethyl Ester Carbons: Signals around δ 60-62 ppm (CH₂) and δ 14-15 ppm (CH₃).[6] |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 250, showing a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of chlorine.[3] |

| IR (cm⁻¹) | N-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong band around 1700-1720 cm⁻¹. C=C and C=N Stretches: Bands in the 1500-1600 cm⁻¹ region. |

Reactivity and Application as a Synthetic Intermediate

The true value of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate lies in its potential for chemical modification. The molecule possesses two primary sites for reaction: the nucleophilic nitrogen of the pyrazole ring (N1) and the electrophilic carbonyl of the ethyl ester group.

-

N-Alkylation/Arylation: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to install various substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability and modulate the molecule's physicochemical properties.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.

Protocol 5.1: N-Methylation of the Pyrazole Ring

-

Rationale: This protocol demonstrates a typical N-alkylation. Using dimethyl sulfate as the methylating agent and a mild base like sodium carbonate provides an efficient route to the N-methylated analog.[8] This modification can significantly alter biological activity and solubility.

-

Materials:

-

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq)

-

Dimethyl sulfate (1.4 eq)

-

Sodium carbonate (1.4 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the starting pyrazole in DCM, add sodium carbonate.

-

Heat the resulting mixture to 40°C.

-

Slowly add dimethyl sulfate to the heated solution.

-

Reflux the mixture for 24 hours.

-

After cooling, pour the reaction mixture into water and extract with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.[8]

-

Potential Applications in Research and Development

The structural features of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate make it an attractive scaffold for generating compound libraries for screening against various therapeutic targets.

-

Anti-inflammatory and Analgesic Agents: The pyrazole core is central to COX-2 inhibitors like Celecoxib. This scaffold can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[1][9]

-

Anticancer Agents: Derivatives of 1-(4-chlorophenyl)-pyrazole have demonstrated potent and broad-spectrum antitumor activity in National Cancer Institute (NCI) screenings.[10] The title compound serves as an ideal starting point for synthesizing analogs for evaluation in oncology programs.

-

Agrochemicals: Phenylpyrazole derivatives are utilized as pesticides and herbicides.[11] The 4-chlorophenyl moiety is a common feature in many commercial agrochemicals, suggesting this scaffold could be explored for developing new crop protection agents.

-

Antiviral Agents: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against Hepatitis C virus (HCV).[10]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a combustible solid.[2] While specific toxicity data is limited, related pyrazoles can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]

-

First Aid: In case of contact, follow standard first-aid procedures. For skin/eye contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]

Conclusion

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical derivatization make it an invaluable tool for researchers in drug discovery and materials science. By leveraging this scaffold, scientists can continue to explore the vast chemical space of pyrazole derivatives, paving the way for the development of novel therapeutics, advanced materials, and effective agrochemicals.

References

-

PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available from: [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

-

PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Kaunas University of Technology. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1-57. Available from: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

PubChem. ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole‐5‐carboxylic acid (84);.... Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]

-

Farmacia Journal. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

-

Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

-

National Institutes of Health. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

Farmacia Journal. synthesis and pharmacological evaluation of some new pyrazole derivatives. Available from: [Link]

-

SpringerLink. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

YouTube. Claisen Condensation Reaction Mechanism. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

The Synthetic Cornerstone of Medicinal Scaffolds: A Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of therapeutic agents targeting a wide array of biological targets. Within this important class of compounds, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has emerged as a key intermediate and a molecule of significant interest. Its structure, featuring a reactive ester group and a lipophilic chlorophenyl substituent, provides a foundation for the synthesis of a diverse library of derivatives with potential pharmacological activities.

This technical guide provides an in-depth exploration of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, from its fundamental chemical properties and a detailed, field-proven synthesis protocol to its current and potential applications in the landscape of drug discovery and development. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, handle, and further derivatize this valuable chemical entity.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application in research. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a solid at room temperature, and its key identifiers and properties are summarized in the table below. The Chemical Abstracts Service (CAS) number for this compound is 595610-40-5 [1].

| Property | Value | Source |

| CAS Number | 595610-40-5 | [1] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 250.68 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | [1] |

Strategic Synthesis: A Validated Two-Step Protocol

The synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is reliably achieved through a two-step process that is both efficient and scalable. This methodology, a cornerstone of pyrazole chemistry, involves an initial Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate. This approach is well-documented for the synthesis of analogous pyrazole derivatives[2].

Step 1: Synthesis of the Intermediate - Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

The first step establishes the carbon framework of the target molecule through a Claisen condensation reaction. Here, a substituted acetophenone is reacted with a diester in the presence of a strong base. The causality behind this choice lies in the ability of the strong base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of the diethyl oxalate.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 4'-chloroacetophenone in absolute ethanol is added dropwise to the sodium ethoxide solution with continuous stirring. Following this, diethyl oxalate is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The resulting precipitate, Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to Form Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

The second and final step involves the formation of the pyrazole ring through the reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate. This reaction is a classic example of a condensation reaction where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the butanoate derivative to form the stable aromatic pyrazole ring.

Experimental Protocol:

-

Reaction Setup: The dried Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate from Step 1 is suspended in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydrazine Hydrate: Hydrazine hydrate is added dropwise to the suspension with stirring[2][3].

-

Reaction Progression: The reaction mixture is heated to reflux, and the progress is monitored by TLC[2].

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acetic acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

Caption: Synthetic pathway for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.

Applications in Research and Drug Development: A Scaffold of Potential

The inherent biological activities of the pyrazole core make Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate a valuable starting material for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group often enhances the lipophilicity and, in some cases, the biological activity of the resulting molecules.

Anticancer Research

Numerous studies have highlighted the anticancer potential of pyrazole derivatives[4]. The mechanism of action is often attributed to the inhibition of various protein kinases, which are crucial for cell signaling and proliferation. The structure of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate allows for facile modification at the N1 position of the pyrazole ring and conversion of the ester to amides or hydrazides, providing a diverse set of compounds for screening against various cancer cell lines.

Anti-inflammatory and Analgesic Agents

Pyrazole-containing compounds have a long history as anti-inflammatory and analgesic agents. For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate are amenable to the design of novel COX inhibitors.

Agricultural Chemistry

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as herbicides and pesticides[5]. The specific biological pathways targeted in pests and weeds can be modulated by the substituents on the pyrazole ring. The 4-chlorophenyl group, in particular, is a common feature in many agrochemicals.

Caption: Potential applications of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate and its precursors. It is advised to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier[6].

Conclusion

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is more than just a chemical compound; it is a gateway to a vast chemical space with significant potential for the discovery of new medicines and agrochemicals. Its straightforward and robust synthesis, coupled with the proven biological relevance of the pyrazole scaffold, makes it an invaluable tool for researchers in both academic and industrial settings. This guide has provided the foundational knowledge and practical protocols to empower scientists to fully leverage the potential of this important molecule in their research endeavors.

References

-

PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

-

A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. [Link]

-

PMC - NIH. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

Sources

- 1. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

Technical Monograph: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

[1][2][3][4]

Executive Summary

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 938182-43-5) represents a critical scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents, including COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and agrochemical fungicides. Its molecular architecture is defined by the amphoteric nature of the pyrazole ring, which exhibits annular tautomerism, and the electronic modulation provided by the para-chlorophenyl moiety. This guide provides a rigorous analysis of its structural dynamics, synthetic pathways, and spectroscopic signatures.

Molecular Architecture & Tautomerism

Structural Dynamics

The core stability of the molecule is governed by the aromatic pyrazole ring. Unlike fixed heterocycles, this system exists in a dynamic equilibrium between two annular tautomers: 3-(4-chlorophenyl) and 5-(4-chlorophenyl) forms.

-

Tautomer A (3-Ester/5-Aryl): Often favored in non-polar solvents due to intramolecular hydrogen bonding if the ester carbonyl orientation permits.

-

Tautomer B (5-Ester/3-Aryl): Frequently observed in the solid state where intermolecular hydrogen bonding (dimerization) dominates.

The p-chlorophenyl group acts as a lipophilic anchor with a

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton migration responsible for the tautomeric shift.

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthetic route utilizes a Claisen Condensation followed by a Heterocyclization . This approach is self-validating as the intermediate diketoester has a distinct enol signature, allowing for process control before the final cyclization.

-

Precursors: 4'-Chloroacetophenone + Diethyl Oxalate.

-

Reagents: Sodium Ethoxide (Base), Hydrazine Hydrate (Cyclizing agent).

Step-by-Step Protocol

Caution: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

Phase 1: Claisen Condensation

-

Preparation: In a dry round-bottom flask under

atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol to generate fresh sodium ethoxide ( -

Addition: Cool to 0°C. Add diethyl oxalate (1.1 eq) dropwise.

-

Reaction: Add 4'-chloroacetophenone (1.0 eq) dissolved in ethanol slowly over 30 minutes.

-

Completion: Stir at room temperature for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

-

Isolation: Acidify with 10% HCl to precipitate the diketoester intermediate. Filter and dry.[1]

Phase 2: Cyclization

-

Solvation: Dissolve the diketoester intermediate in ethanol.

-

Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at 0°C to prevent multiple alkylation side products.

-

Reflux: Heat to reflux (78°C) for 2–3 hours.

-

Purification: Cool to precipitate the crude pyrazole. Recrystallize from ethanol/water to yield colorless needles.

Synthesis Workflow Diagram

[5]

Spectroscopic Characterization

Accurate identification requires analyzing the specific splitting patterns arising from the ethyl group and the para-substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| ^1H | 13.80 | Broad Singlet | 1H | Pyrazole N-H (Exchangeable) |

| ^1H | 7.85 | Doublet ( | 2H | Ar-H (Ortho to pyrazole) |

| ^1H | 7.50 | Doublet ( | 2H | Ar-H (Meta to pyrazole) |

| ^1H | 7.35 | Singlet | 1H | Pyrazole C4-H |

| ^1H | 4.35 | Quartet ( | 2H | Ester -O-CH |

| ^1H | 1.35 | Triplet ( | 3H | Ester -CH |

| ^13C | 160.5 | Singlet | - | C =O (Ester) |

| ^13C | 142.0 | Singlet | - | Pyrazole C3/C5 |

Mass Spectrometry (MS)

-

Molecular Ion (

): 250.05 (for -

Fragmentation: Loss of the ethyl group (

) and decarboxylation (

Solid-State & Supramolecular Properties[7]

In the crystalline phase, Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically forms centrosymmetric dimers .

-

Hydrogen Bonding: The Pyrazole N-H acts as a donor, while the Pyrazole N (at position 2) or the Carbonyl O acts as an acceptor. The most stable motif is the

dimer formed via -

-Stacking: The planar nature of the pyrazole-phenyl system facilitates face-to-face

Pharmacological & Research Applications[5][6][8][9][10][11]

This molecule is a "privileged structure" in drug discovery, serving as a versatile intermediate.

-

CB1 Receptor Antagonists: Structural analogs (e.g., Rimonabant) utilize the 1,5-diarylpyrazole core. This ethyl ester can be hydrolyzed to the acid and coupled with amines to generate amide derivatives with high affinity for cannabinoid receptors.

-

COX-2 Inhibition: The 1,5-substitution pattern is critical for selectivity towards the COX-2 enzyme pocket.

-

Agrochemicals: The chlorinated phenyl ring enhances metabolic stability against oxidative degradation in fungal organisms.

References

-

PubChem. (2025).[2] Compound Summary: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate.[3][4][2][1][5] National Library of Medicine. Retrieved from [Link]

- Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis regiochemistry).

-

Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | C12H11ClN2O2 | CID 619485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its presence in pharmaceuticals such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant underscores the therapeutic importance of this heterocyclic motif. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of more complex molecules, valued for its specific substitution pattern which allows for further functionalization. This guide provides an in-depth exploration of its primary synthesis pathway, offering both theoretical understanding and practical, field-proven insights for its efficient preparation.

Primary Synthesis Pathway: A Three-Component Condensation Reaction

The most direct and industrially scalable route to ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a one-pot, three-component reaction involving 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method is a variation of the classic Knorr pyrazole synthesis, prized for its atom economy and operational simplicity.

Reaction Mechanism: A Stepwise Elucidation

The reaction proceeds through a cascade of condensation and cyclization steps. While the exact sequence can be influenced by the reaction conditions, the generally accepted mechanism is as follows:

-

Hydrazone Formation: The reaction is initiated by the condensation of 4-chlorobenzaldehyde with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding hydrazone. This step is often acid-catalyzed.

-

Enamine/Enolate Formation: Concurrently, ethyl acetoacetate exists in equilibrium with its enol or enolate form. The presence of a basic or acidic catalyst can facilitate this tautomerization, increasing the nucleophilicity of the α-carbon.

-

Michael Addition: The enol or enolate of ethyl acetoacetate then undergoes a Michael-type addition to the hydrazone. This carbon-carbon bond formation is a crucial step in assembling the backbone of the final molecule.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, where the remaining nitrogen of the hydrazine moiety attacks the ester carbonyl group of the ethyl acetoacetate residue. This is followed by the elimination of a molecule of water to yield the stable, aromatic pyrazole ring.

Experimental Protocol: A Validated Procedure

This protocol is a synthesized procedure based on established methodologies for similar pyrazole syntheses.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Chlorobenzaldehyde | 140.57 | 10 | 1.41 g |

| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |

| Hydrazine hydrate (~64%) | 50.06 | 12 | ~0.75 mL |

| Ethanol (95%) | - | - | 20 mL |

| Glacial Acetic Acid | 60.05 | catalytic | ~0.2 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of 95% ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise, followed by the addition of a catalytic amount of glacial acetic acid (~0.2 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol or an ethanol/water mixture to remove unreacted starting materials and soluble impurities.[2] For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.[2][3]

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Water can also be used as a green solvent alternative.[4][5]

-

Catalyst: A catalytic amount of glacial acetic acid is often used to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by hydrazine and promoting the formation of the hydrazone intermediate.

-

Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting aldehyde and β-ketoester.

-

Purification: Recrystallization is a highly effective method for purifying the final product, as the pyrazole derivative is typically a solid at room temperature with solubility that is highly dependent on temperature.[6]

Alternative Synthesis Pathways

While the three-component reaction is the most common, other synthetic strategies can be employed:

-

From Chalcones: An alternative two-step approach involves the initial Claisen-Schmidt condensation of 4-chlorobenzaldehyde with a suitable ketone to form a chalcone (an α,β-unsaturated ketone). This chalcone intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring. This method is particularly useful when a wider variety of substituents is desired.

-

Vilsmeier-Haack Reaction: This approach involves the formylation of a hydrazone precursor using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to generate a pyrazole-4-carbaldehyde.[7] Subsequent oxidation of the aldehyde to a carboxylic acid, followed by esterification, would yield the target molecule. This route is more circuitous but offers a different strategy for accessing pyrazole derivatives.

Conclusion

The synthesis of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is most efficiently achieved through a robust and scalable three-component condensation reaction. This method, rooted in the principles of the Knorr pyrazole synthesis, provides a high-yielding and atom-economical pathway to this valuable synthetic intermediate. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can optimize the synthesis for their specific needs and contribute to the ongoing development of novel pyrazole-based compounds with therapeutic potential.

References

-

Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

-

Fahmy, H. M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 16(1), 1-10. [Link]

- Google Patents. (n.d.).

-

Fahmy, H. M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. [Link]

-

ResearchGate. (n.d.). Ethyl 1-benzyl-3-(4-chlorophenyl)-1 H -pyrazole-5-carboxylate. [Link]

- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

-

ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

-

Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

Dong, W.-L., et al. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4468. [Link]

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester synthesis

Technical Monograph: Scalable Synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

The synthesis of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate represents a critical entry point for the development of cannabinoid receptor ligands (e.g., Rimonabant analogs), COX-2 inhibitors, and agrochemicals. This scaffold combines a lipophilic chlorophenyl pharmacophore with a functionalizable ester handle, allowing for rapid diversification at the C-5 position.

This technical guide details a robust, two-step protocol utilizing a Claisen condensation followed by heterocyclization with hydrazine . Unlike "one-pot" variations that often suffer from regioisomeric mixtures, this protocol emphasizes the isolation or specific generation of the 1,3-diketoester intermediate to ensure high purity and reproducibility.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the pyrazole core via a [3+2] cyclocondensation approach. The 1,5-dicarbonyl relationship in the intermediate is established by acylation of the acetophenone enolate.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the pyrazole core.

Step 1: Claisen Condensation

The first objective is the synthesis of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate . This reaction is thermodynamically driven by the formation of a stable enolate salt.

Mechanism of Action

The reaction requires a stoichiometric base (Sodium Ethoxide) to deprotonate the alpha-carbon of 4-chloroacetophenone. The resulting enolate attacks diethyl oxalate. Crucially, the product is more acidic than the starting material, meaning the final enolate species precipitates, driving the equilibrium forward.

Figure 2: Mechanistic flow of the Claisen condensation.[1] The final deprotonation (Step 4) is irreversible until acid workup.

Experimental Protocol

| Parameter | Specification |

| Reagents | 4-Chloroacetophenone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.2 eq, 21% in EtOH) |

| Solvent | Anhydrous Ethanol (or Toluene for azeotropic control) |

| Temperature | 0°C (Addition) |

| Atmosphere | Nitrogen or Argon (Strictly anhydrous) |

Procedure:

-

Base Preparation: In a flame-dried 3-neck flask under

, charge anhydrous ethanol. Add sodium metal (or use commercial 21% NaOEt solution) to generate sodium ethoxide in situ. -

Reagent Mixing: Add diethyl oxalate (1.2 eq) to the base solution at 0°C.

-

Addition: Dropwise add a solution of 4-chloroacetophenone (1.0 eq) in ethanol over 30 minutes. Note: The solution will turn yellow/orange and eventually precipitate a solid (the sodium enolate).

-

Reaction: Warm to room temperature, then reflux for 3 hours.

-

Workup: Cool to 0°C. Acidify with 1M HCl or dilute

to pH ~2. The enol form of the diketoester will precipitate. -

Isolation: Filter the solid, wash with cold water, and dry.[2]

-

Expected Yield: 85-92%

-

Physical State: Off-white to yellow solid.

-

Melting Point: ~61-63°C (Decomposes).

-

Step 2: Pyrazole Cyclization

The second step involves the condensation of the 1,3-diketoester with hydrazine hydrate.

Regiochemistry & Tautomerism

When using unsubstituted hydrazine (

Experimental Protocol

| Parameter | Specification |

| Reagents | Diketoester Intermediate (1.0 eq), Hydrazine Hydrate (1.1 eq, 80% or 64%) |

| Solvent | Ethanol (glacial Acetic Acid catalytic optional) |

| Temperature | Reflux (4-6 hours) |

Procedure:

-

Dissolution: Suspend the diketoester intermediate (from Step 1) in Ethanol (10 mL/g).

-

Addition: Add Hydrazine Hydrate dropwise at room temperature. A slight exotherm may occur.

-

Cyclization: Heat the mixture to reflux. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot (Rf ~0.3).

-

Workup:

-

Method A (Precipitation): Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.

-

Method B (Extraction): If no precipitate, concentrate to 20% volume, pour into ice water, and filter the resulting solid.

-

-

Purification: Recrystallize from Ethanol or EtOH/Water if necessary.

Characterization Data

The following spectral characteristics are diagnostic for the target molecule.

Table 1: Spectral Expectations

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Pyrazole N-H (Exchangeable) | |

| AA'BB' system of 4-Chlorophenyl group | ||

| Pyrazole C4-H (Characteristic singlet) | ||

| Ethyl ester group | ||

| MS (ESI+) | m/z 251.0 / 253.0 | [M+H]+ (Shows characteristic 3:1 Cl isotope pattern) |

| Appearance | White to pale yellow needles | Crystalline solid |

Safety & Scale-Up Considerations

1. Sodium Ethoxide (NaOEt):

-

Control: Use commercial solutions where possible to avoid handling metallic sodium. Ensure reactor is inerted (Nitrogen/Argon).

2. Hydrazine Hydrate:

-

Hazard:[3][4] Potent hepatotoxin and suspected carcinogen. Severe skin burns.

-

Control: Handle in a fume hood with double-gloving (Nitrile). Quench waste streams with bleach (sodium hypochlorite) to destroy excess hydrazine before disposal.

3. Exotherms:

-

The Claisen condensation (Step 1) is exothermic upon base addition. On a kilogram scale, active cooling (jacketed reactor) is required during addition to prevent thermal runaway or side reactions (Claisen-Schmidt condensation).

References

-

Synthesis of Pyrazole-3-carboxylates via Diketoesters Source:Journal of the Chemical Society, Perkin Transactions 1. "Regioselective synthesis of pyrazoles from 1,3-diketones." Link:[Link][1][5]

-

Spectral Data for Chlorophenyl Pyrazoles Source: National Institutes of Health (NIH) / PubChem. "Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Compound Summary." Link:[Link]

-

Reaction of Hydrazine with alpha,gamma-dioxoesters Source:Journal of Heterocyclic Chemistry. "Reactions of ethyl 2,4-dioxo-4-arylbutanoates with hydrazine." Link:[Link]

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4651-67-6,3alpha-Hydroxy-7-oxo-5beta-cholanic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 501130-49-0,6-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

[1][2]

Executive Summary & Scaffold Significance

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 595610-40-5) represents a privileged structural motif in medicinal chemistry.[1] Pyrazole-3/5-carboxylates serve as critical pharmacophores in the development of COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and kinase inhibitors.

This technical guide provides a rigorous spectroscopic characterization of this compound. It addresses the critical challenge of annular tautomerism —a phenomenon where the hydrogen atom oscillates between N1 and N2, complicating NMR interpretation and X-ray crystallographic analysis.

Synthesis & Reaction Mechanism

The synthesis follows a convergent pathway utilizing a Claisen condensation followed by a heterocyclization with hydrazine. This route is preferred for its high regioselectivity and yield.

Synthetic Workflow

-

Claisen Condensation: 4-Chloroacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the diketo-ester intermediate.

-

Cyclocondensation: The intermediate is treated with hydrazine hydrate. The nucleophilic nitrogen attacks the carbonyl carbons, closing the ring and eliminating water.

Mechanism Diagram

Figure 1: Convergent synthesis pathway via Claisen condensation and hydrazine cyclization.

Structural Dynamics: The Tautomerism Challenge

In solution, 1H-pyrazoles exist in dynamic equilibrium. The ester group can be located at position 3 or 5 depending on which nitrogen holds the proton.

-

Tautomer A (3-carboxylate): Proton on N adjacent to the phenyl ring.

-

Tautomer B (5-carboxylate): Proton on N adjacent to the ester.

In polar aprotic solvents like DMSO-d6, the equilibrium often favors the 5-carboxylate form due to intramolecular hydrogen bonding or solvent stabilization, but signals may appear broadened if the exchange rate is intermediate on the NMR timescale.

Figure 2: Annular tautomerism between the 3- and 5-carboxylate forms.

Spectroscopic Data Analysis[2][6][7]

Mass Spectrometry (MS)

The mass spectrum provides the definitive identification of the chlorine isotope pattern.

-

Molecular Ion (M+): m/z 250.05

-

Isotope Pattern: A characteristic 3:1 intensity ratio between m/z 250 (³⁵Cl) and m/z 252 (³⁷Cl).

-

Base Peak: Often corresponds to the loss of the ethyl group (M - 29) or the ethoxy group (M - 45).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the secondary amine (pyrazole NH) and the conjugated ester.

| Functional Group | Wavenumber (cm⁻¹) | Assignment Description |

| N-H Stretch | 3250 – 3400 | Broad band; indicates un-alkylated pyrazole nitrogen. |

| C=O Stretch | 1715 – 1735 | Strong ester carbonyl peak; conjugation lowers frequency slightly. |

| C=N / C=C | 1580 – 1610 | Aromatic ring and pyrazole ring skeletal vibrations. |

| C-Cl Stretch | 1080 – 1095 | Characteristic aryl chloride band. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Standard for solubility and exchange suppression).

1H NMR (400 MHz)

The spectrum is characterized by the ethyl ester signals, the para-substituted benzene pattern, and the pyrazole singlet.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 13.80 | br s | 1H | NH | Highly deshielded acidic proton; broad due to exchange. |

| 7.85 | d (J=8.4 Hz) | 2H | Ar-H (2', 6') | Ortho to pyrazole; deshielded by the heterocyclic ring current. |

| 7.52 | d (J=8.4 Hz) | 2H | Ar-H (3', 5') | Ortho to Chlorine; shielding effect of Cl is minimal compared to ring. |

| 7.35 | s | 1H | Py-H (4) | The unique methine proton of the pyrazole ring. |

| 4.32 | q (J=7.1 Hz) | 2H | OCH₂ | Methylene of the ethyl ester; deshielded by oxygen. |

| 1.33 | t (J=7.1 Hz) | 3H | CH₃ | Methyl of the ethyl ester. |

13C NMR (100 MHz)

Carbon environments confirm the skeletal structure. Note that C3 and C5 of the pyrazole ring are often broadened or averaged due to tautomerism.

| Shift (δ ppm) | Assignment |

| 160.5 | C=O (Ester carbonyl) |

| 145.2 | C3/C5 (Pyrazole quaternary carbon attached to Phenyl) |

| 142.1 | C3/C5 (Pyrazole quaternary carbon attached to Ester) |

| 133.5 | Ar-C (Para-carbon attached to Cl) |

| 129.4 | Ar-C (Meta-carbons) |

| 127.8 | Ar-C (Ortho-carbons) |

| 126.5 | Ar-C (Ipso-carbon attached to Pyrazole) |

| 106.2 | C4 (Pyrazole methine carbon) |

| 61.0 | OCH₂ (Ethyl methylene) |

| 14.5 | CH₃ (Ethyl methyl) |

Experimental Protocol

This protocol is designed for research-grade synthesis (10 mmol scale).

-

Reagents: Dissolve diethyl oxalate (1.46 g, 10 mmol) and 4-chloroacetophenone (1.54 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Condensation: Slowly add Sodium Ethoxide (21% wt in EtOH, 12 mmol) at 0°C. Stir at room temperature for 1 hour, then reflux for 3 hours. A yellow precipitate (sodium salt of the diketone) may form.

-

Cyclization: Cool the mixture to room temperature. Add Hydrazine Hydrate (80%, 12 mmol) dropwise.

-

Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate ethanol under reduced pressure. Pour the residue into ice-water (50 mL) and acidify to pH 4-5 with dilute HCl.

-

Purification: Filter the resulting white solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expected yield 75-85%.

References

Technical Guide: Spectral Characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Topic: 1H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib and Rimonabant. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate represents a critical intermediate in the synthesis of biaryl pyrazole derivatives.

This guide provides an in-depth analysis of its 1H NMR spectrum . Unlike simple aliphatic molecules, this compound exhibits dynamic behavior in solution due to annular tautomerism . Successful characterization requires not just peak picking, but an understanding of solvent effects (DMSO-d₆ vs. CDCl₃), exchange dynamics, and the specific magnetic anisotropy exerted by the 4-chlorophenyl and ester moieties.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species present in the NMR tube. The "1H-pyrazole" designation implies a proton on one of the nitrogen atoms. However, in solution, this proton undergoes rapid migration (prototropic tautomerism) between N1 and N2.

-

Tautomer A: Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate[1][2][3][4]

-

Tautomer B: Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

At room temperature (298 K), the exchange rate is typically faster than the NMR timescale. Consequently, the observed spectrum is a population-weighted average of these two forms. This explains why the N-H signal is often broad and why the carbon chemical shifts may appear at intermediate values compared to N-methylated (fixed) analogs.

Visualization: Tautomeric Equilibrium & Splitting Logic

The following diagram illustrates the tautomeric equilibrium and the resulting spin systems observed in the NMR spectrum.

Figure 1: Tautomeric equilibrium pathways and resulting NMR signal assignments.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize artifacts (such as water suppression overlap or exchange broadening), strict adherence to the following protocol is recommended.

Solvent Selection

-

Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

-

Why: The N-H proton of the pyrazole is acidic. In CDCl₃, this proton often exchanges rapidly with trace water or broadens into the baseline, making integration difficult. DMSO-d₆ forms strong hydrogen bonds with the N-H, slowing the exchange and sharpening the peak, usually shifting it downfield to ~13-14 ppm.

-

-

Alternative: CDCl₃ (Chloroform-d)

-

Use case: Only if solubility is high and N-H observation is not critical. Expect the N-H to be invisible or extremely broad.

-

Preparation Steps

-

Massing: Weigh 5–10 mg of the solid product into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

-

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain; particulates cause magnetic susceptibility mismatch, leading to poor shimming (broad lines).

-

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

-

Scans (NS): 16 (sufficient for >5 mg sample).

-

Relaxation Delay (D1): Set to 2.0–5.0 seconds .

-

Reasoning: The aromatic protons and the quaternary carbons (in 13C) have longer T1 relaxation times. A short D1 leads to integration errors (underestimation of aromatic protons vs. ethyl/methyl protons).

-

-

Spectral Width: -2 to 16 ppm (to capture the downfield N-H).

Spectral Interpretation & Assignment

The following data assumes the spectrum is acquired in DMSO-d₆ at 400 MHz.

Summary Table of Chemical Shifts[5]

| Moiety | Proton Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| Pyrazole Amine | N-H | 13.8 – 14.3 | Broad Singlet | 1H | - | Highly deshielded due to H-bonding and aromaticity. Disappears with D₂O shake. |

| Aromatic | Ar-H (ortho to Pz) | 7.85 – 7.95 | Doublet (d) | 2H | ~8.5 | Deshielded by the pyrazole ring anisotropy. Part of AA'BB' system.[5] |

| Aromatic | Ar-H (meta to Pz) | 7.50 – 7.58 | Doublet (d) | 2H | ~8.5 | Ortho to Chlorine atom. Shielded relative to the other Ar-H. |

| Pyrazole Ring | C4-H | 7.30 – 7.38 | Singlet (s) | 1H | - | Diagnostic singlet. Chemical shift is sensitive to concentration/tautomer ratio.[6] |

| Ester (CH₂) | -O-CH₂- | 4.30 – 4.38 | Quartet (q) | 2H | 7.1 | Deshielded by oxygen. Classic ethyl pattern. |

| Ester (CH₃) | -CH₃ | 1.30 – 1.36 | Triplet (t) | 3H | 7.1 | Coupled to CH₂. |

*Note: The 4-chlorophenyl system is technically an AA'BB' spin system. While it often resembles two doublets, higher field strength may reveal "roofing" effects or additional fine structure.

Detailed Mechanistic Analysis

The Aromatic Region (AA'BB' System)

The 4-chlorophenyl group is attached to the pyrazole at position 3 (or 5). The protons ortho to the pyrazole ring (positions 2' and 6' of the phenyl) experience the magnetic anisotropy of the heterocyclic ring and the electron-withdrawing nature of the imine-like nitrogen (in one tautomer). This shifts them downfield (~7.9 ppm). The protons ortho to the chlorine (positions 3' and 5') are less deshielded (~7.5 ppm).

-

Validation Check: The coupling constant (

) should be identical for both "doublets" (approx 8.0–8.8 Hz). If they differ significantly, you may have an impurity.

The Pyrazole Singlet (C4-H)

The proton at position 4 of the pyrazole ring is the most diagnostic signal for ring closure.

-

If this peak is missing: You likely have the uncyclized diketoester intermediate.

-

If this peak is a doublet: It implies coupling to another proton, suggesting the N-H is fixed or coupling through the ring (rare in broad exchange). Usually, it is a sharp singlet.

The N-H Proton

In DMSO-d₆, this peak is usually visible >13 ppm. Its broadness indicates the rate of exchange.

-

Troubleshooting: If the peak is at 10-11 ppm, check if the sample is wet (water facilitates exchange and averages the shift upfield) or if the solvent is CDCl₃.

Impurity Profiling & Troubleshooting

In the synthesis of this compound (typically via Claisen condensation of 4-chloroacetophenone with diethyl oxalate, followed by hydrazine cyclization), specific impurities are common.

Diagram: Impurity Origins

Figure 2: Common synthetic impurities and their NMR diagnostic signals.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Extra singlet ~6.5 ppm | Uncyclized diketoester intermediate (enol form). | Recrystallize (usually Ethanol/Water) or extend cyclization time. |

| Missing Ethyl signals (4.3, 1.3 ppm) | Hydrolysis to the carboxylic acid. | Check storage conditions. Re-esterify if necessary. |

| N-H peak not visible | Fast exchange due to water or CDCl₃ solvent. | Dry the sample; switch to anhydrous DMSO-d₆. |

| Split Ethyl signals (two sets) | Presence of distinct tautomers (slow exchange) or regioisomers (if N-substituted). | Run VT-NMR (Variable Temperature). Heating to 350K should coalesce the signals if they are tautomers. |

References

-

National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Jasril, J. et al. (2021).[7][8] "5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[7] Molbank, 2021(1), M1197.[7] (Provides comparative chemical shifts for 3,5-disubstituted pyrazoles). Available at: [Link][2][7][5][9]

-

Alkorta, I. et al. (2019).[10] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2661. (In-depth analysis of tautomeric equilibrium in pyrazole carboxylates). Available at: [Link]

Sources

- 1. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Topic: Structural Elucidation and Quantitation of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate via LC-MS/MS Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Analytical Chemists, and DMPK Scientists

Executive Summary

This technical guide details the mass spectrometric characterization of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as EP-Cl ). As a pivotal scaffold in the synthesis of cannabinoid receptor antagonists (e.g., Rimonabant analogs) and agrochemical fungicides, precise analytical methods for EP-Cl are critical for pharmacokinetic profiling and impurity tracking.

This document moves beyond standard operating procedures to explore the mechanistic ionization behaviors, chlorine isotopic signatures, and collision-induced dissociation (CID) pathways that define this molecule in a quadrupole environment.

Physicochemical & Isotopic Context

2.1 Structural Dynamics

EP-Cl (

-

Tautomerism: In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2 (

- vs. -

Monoisotopic Mass: 250.05 Da.[1]

-

Target Ion

: m/z 251.05.

2.2 The Chlorine Signature (Self-Validation)

The presence of the chlorine atom provides an intrinsic validation mechanism in the mass spectrum. Unlike CHNO compounds, EP-Cl exhibits a distinct isotopic envelope due to the natural abundance of

Validation Rule: In the MS1 scan, you must observe a doublet at m/z 251 and m/z 253 with a precise intensity ratio of 3:1 . Any deviation from this ratio indicates interference or co-elution with a non-chlorinated species.

Experimental Methodology

3.1 Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is required to retain the hydrophobic chlorophenyl moiety while separating polar hydrolysis degradants (acid forms).

| Parameter | Specification | Rationale |

| Column | C18 End-capped (2.1 x 50mm, 1.7 µm) | Maximizes interaction with the non-polar phenyl ring; end-capping reduces peak tailing from the basic pyrazole nitrogen. |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures full protonation of the pyrazole ring ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatic heterocycles compared to Methanol. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Gradient | 5% B to 95% B over 4 min | Rapid elution of the ester while separating it from the more polar acid metabolite. |

3.2 Mass Spectrometry Source Parameters (ESI+)

-

Ionization Mode: Electrospray Ionization (Positive)

-

Capillary Voltage: 3.5 kV (Standard for small molecules)

-

Desolvation Temp: 350°C (High temp required to desolvate the stable aromatic core)

-

Cone Voltage: 30V (Optimized to prevent in-source fragmentation of the labile ester)

Fragmentation Mechanics (CID Pathways)

Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of EP-Cl follows a "stripping" logic: Ester modification

4.1 Primary Pathway: Ester Cleavage (McLafferty-like)

The ethyl ester group is the most labile portion. Under collision energy (CE ~15-20 eV), the ethyl group is lost, often via a McLafferty-like rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, expelling ethylene (

-

Transition:

(Carboxylic Acid form).

4.2 Secondary Pathway: Decarboxylation

Following the formation of the acid ion (m/z 223), higher energy collisions (CE ~30 eV) drive the loss of

-

Transition:

.

4.3 Tertiary Pathway: Ring Opening

At high energies (CE >40 eV), the pyrazole ring fragments. A common pathway is the loss of

-

Transition:

(Loss of HCN) or

4.4 Visualized Fragmentation Tree

The following diagram illustrates the validated fragmentation logic for EP-Cl.

Method Validation & Troubleshooting

5.1 Linearity and Matrix Effects

-

Linear Range: Typically 1 ng/mL to 1000 ng/mL.

-

Matrix Effect: Pyrazoles can suffer from ion suppression in plasma samples due to phospholipids.

-

Solution: Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structural analog like Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (non-chlorinated).

-

5.2 Common Artifacts

-

Dimerization: At high concentrations, pyrazoles form proton-bound dimers (

at m/z 501).-

Fix: Dilute the sample or increase the source temperature to disrupt non-covalent clusters.

-

-

Na+ Adducts: Strong peaks at m/z 273 (

) indicate ubiquitous sodium contamination.-

Fix: Ensure all glassware is acid-washed and mobile phases are stored in plastic (not glass) where possible, or add ammonium formate (5mM) to force protonation over sodiation.

-

5.3 Workflow Diagram

The following diagram summarizes the complete analytical workflow from sample to data.

References

-

Isotopic Signatures in Mass Spectrometry: Chemistry Steps. (2023). Isotopes in Mass Spectrometry – The Chlorine and Bromine Signature. Retrieved from [Link]

-

Pyrazole Fragmentation Mechanisms: Saad, E. F., Hamada, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

General Fragmentation of Esters and Carboxylates: LibreTexts Chemistry. (2023).[2] Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Data & Properties: PubChem. (2025).[1] Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Mechanism of Action of Chlorophenyl Pyrazole Compounds

Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals

Executive Summary

Chlorophenyl pyrazoles (e.g., Fipronil, Ethiprole, Pyriprole) represent a distinct class of broad-spectrum insecticides that function as potent disruptors of the insect central nervous system (CNS).[1] Unlike organophosphates that target acetylcholinesterase, phenylpyrazoles act as non-competitive antagonists at ligand-gated chloride channels.

Their efficacy stems from a dual-target mechanism: blocking both GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (GluCl) . The latter target is unique to invertebrates, providing a critical margin of safety for mammalian species. This guide details the molecular pharmacodynamics, resistance profiles, and validation protocols for this compound class.

Molecular Mechanism of Action[2][3]

2.1 The Target: Ligand-Gated Chloride Channels

In a functioning insect CNS, GABA and Glutamate act as inhibitory neurotransmitters.[2] Upon binding to their respective receptors, they trigger the opening of a transmembrane chloride channel. The influx of Cl⁻ ions hyperpolarizes the neuron, dampening excitability.

Phenylpyrazole Action: Chlorophenyl pyrazoles bind within the channel pore, physically occluding the transmembrane pathway. This prevents Cl⁻ influx despite the presence of neurotransmitters.

-

Result: Loss of inhibitory control leads to sustained depolarization, hyperexcitation, convulsions, and death.

-

Binding Site: Crystallographic and mutagenesis studies locate the binding site within the M2 transmembrane domain , specifically interacting with residues at the 2' and 6' positions inside the pore.

2.2 Structural Biology of the Block

The efficacy of fipronil and its analogs relies on specific structural moieties:

-

Trifluoromethylsulfinyl group (SOCF3): Critical for high-affinity binding within the hydrophobic pore.

-

Pyrazolo-group: Scaffolds the molecule to fit the channel geometry.

-

Selectivity Filter: Mammalian GABA receptors differ slightly in the amino acid sequence of the M2 domain, reducing the binding affinity of phenylpyrazoles by orders of magnitude compared to insect receptors.

2.3 Pathway Visualization

The following diagram illustrates the synaptic blockade mechanism.

Figure 1: Comparative signaling pathway showing the disruption of chloride ion influx by phenylpyrazole pore blockage.

Selectivity and Toxicology

The safety profile of phenylpyrazoles is grounded in differential receptor affinity and subunit composition.

| Feature | Insect Receptors (Target) | Mammalian Receptors (Non-Target) | Implication |

| Primary Target | GABA-Cl & GluCl | GABA-Cl (GABA-A) | Mammals lack GluCl channels entirely, reducing toxicity risk. |

| Binding Affinity (IC50) | ~2-30 nM | >1000 nM | >50-fold selectivity ratio favors insect lethality. |

| Receptor Subunits | RDL (Resistance to Dieldrin) subunit | Alpha/Beta/Gamma subunits | Structural differences in the M2 pore region hinder mammalian binding. |

| Metabolism | Oxidative activation to Sulfone | Slower activation | Fipronil sulfone is also toxic but generated less efficiently in mammals. |

Key Insight: The presence of Glutamate-gated chloride channels (GluCl) in invertebrates (and their absence in vertebrates) is a primary driver of the high therapeutic index.

Resistance Mechanisms: The Rdl Mutation

Field resistance to phenylpyrazoles is frequently driven by target-site insensitivity, specifically mutations in the Rdl gene which encodes the GABA receptor subunit.[2][3]

-